(2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
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Overview
Description
(2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound characterized by its piperidine ring structure with multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. One common method includes the use of starting materials such as piperidine derivatives, which undergo hydroxylation and subsequent functional group modifications. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers and other advanced materials.
Mechanism of Action
The mechanism by which (2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. The piperidine ring structure also plays a role in stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5S)-1-(2-Hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol can be compared to other piperidine derivatives with similar hydroxyl group arrangements.
- Compounds such as this compound and this compound share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the arrangement of its hydroxyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H17NO5 |
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Molecular Weight |
207.22 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7+,8-/m1/s1 |
InChI Key |
IBAQFPQHRJAVAV-VGRMVHKJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]([C@H](N1CCO)CO)O)O)O |
Canonical SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O |
Origin of Product |
United States |
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